molecular formula C20H19FN2O2 B11160537 4-(3,4-Dihydro-2H-quinoline-1-carbonyl)-1-(4-fluoro-phenyl)-pyrrolidin-2-one

4-(3,4-Dihydro-2H-quinoline-1-carbonyl)-1-(4-fluoro-phenyl)-pyrrolidin-2-one

Cat. No.: B11160537
M. Wt: 338.4 g/mol
InChI Key: DGGLFQYAHHHSFY-UHFFFAOYSA-N
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Description

4-(3,4-Dihydro-2H-quinoline-1-carbonyl)-1-(4-fluoro-phenyl)-pyrrolidin-2-one is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dihydro-2H-quinoline-1-carbonyl)-1-(4-fluoro-phenyl)-pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, cyclization reactions can be employed to form the quinoline core.

    Introduction of the Carbonyl Group: The carbonyl group can be introduced through acylation reactions.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions can be used to modify the carbonyl group or other functional groups.

    Substitution: Substitution reactions, especially involving the fluoro group, can be performed to introduce other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: Studied for its ability to bind to certain biological receptors.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydro-2H-quinoline-1-carbonyl)-1-(4-fluoro-phenyl)-pyrrolidin-2-one would depend on its specific biological target. Generally, it might involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

    Fluorinated Compounds: Molecules with similar fluorine-containing functional groups.

    Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone rings but different substituents.

Uniqueness

4-(3,4-Dihydro-2H-quinoline-1-carbonyl)-1-(4-fluoro-phenyl)-pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H19FN2O2

Molecular Weight

338.4 g/mol

IUPAC Name

4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C20H19FN2O2/c21-16-7-9-17(10-8-16)23-13-15(12-19(23)24)20(25)22-11-3-5-14-4-1-2-6-18(14)22/h1-2,4,6-10,15H,3,5,11-13H2

InChI Key

DGGLFQYAHHHSFY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F

solubility

46.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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